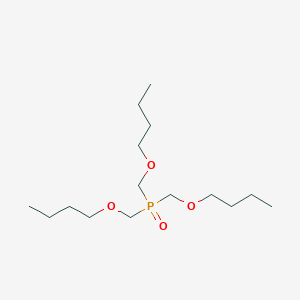
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is a coordination compound containing a phosphorus atom bonded to three butoxymethyl groups and an oxo ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(butoxymethyl)(oxo)-lambda~5~-phosphane typically involves the reaction of a phosphorus precursor with butoxymethyl reagents under controlled conditions. One common method is the reaction of phosphorus trichloride with butoxymethanol in the presence of a base, such as triethylamine, to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane has several scientific research applications, including:
Mechanism of Action
The mechanism by which Tris(butoxymethyl)(oxo)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The oxo ligand plays a crucial role in stabilizing high oxidation states of metals, while the butoxymethyl groups provide steric and electronic effects that influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar in structure but with hydroxymethyl groups instead of butoxymethyl.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, commonly used as a reducing agent in biochemistry.
Uniqueness
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is unique due to the presence of butoxymethyl groups, which provide distinct steric and electronic properties compared to other tris-substituted phosphines. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
53695-03-7 |
|---|---|
Molecular Formula |
C15H33O4P |
Molecular Weight |
308.39 g/mol |
IUPAC Name |
1-[bis(butoxymethyl)phosphorylmethoxy]butane |
InChI |
InChI=1S/C15H33O4P/c1-4-7-10-17-13-20(16,14-18-11-8-5-2)15-19-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
WBKFGCQFNYLDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCP(=O)(COCCCC)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


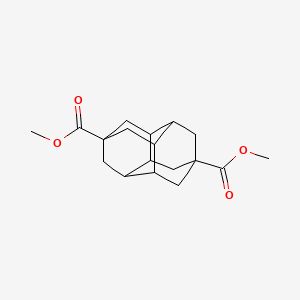
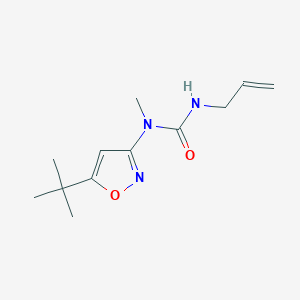
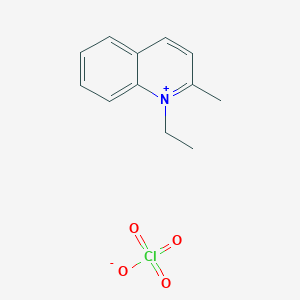
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
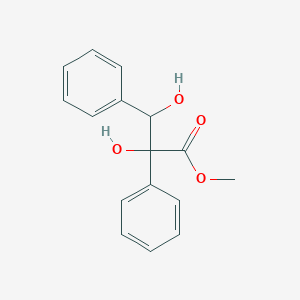
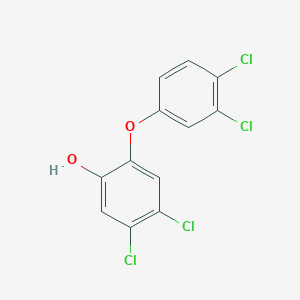
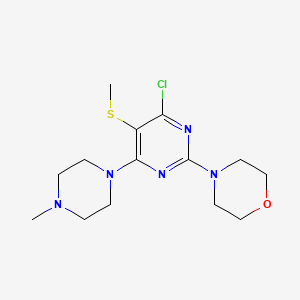

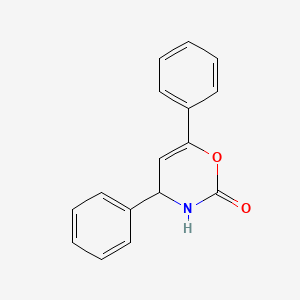
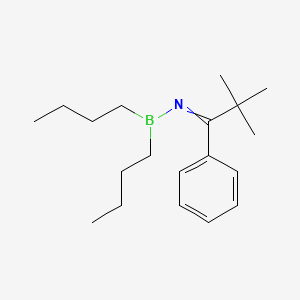
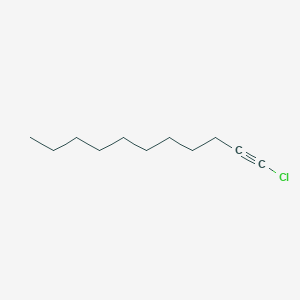
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
